(5-Ethyl-1,3-thiazol-2-yl)methanol
Overview
Description
(5-Ethyl-1,3-thiazol-2-yl)methanol is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl group at the 5-position and a hydroxymethyl group at the 2-position of the thiazole ring
Mechanism of Action
Target of Action
(5-Ethyl-1,3-thiazol-2-yl)methanol belongs to the group of thiazole derivatives. Thiazoles are known for their broad applications in different fields and have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . .
Mode of Action
Thiazole derivatives are known to interact with various targets, leading to a wide range of biological activities .
Biochemical Pathways
Thiazole derivatives, including this compound, may activate or inhibit various biochemical pathways, leading to diverse physiological effects . .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of this compound.
Result of Action
Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethyl-1,3-thiazol-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-bromoacetaldehyde with ethylamine and sulfur to form the thiazole ring, followed by reduction to introduce the hydroxymethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of (5-Ethyl-1,3-thiazol-2-yl)carboxylic acid.
Reduction: Formation of (5-Ethyl-1,3-thiazol-2-yl)methane.
Substitution: Formation of various substituted thiazoles depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
(5-Methyl-1,3-thiazol-2-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.
(5-Propyl-1,3-thiazol-2-yl)methanol: Similar structure but with a propyl group instead of an ethyl group.
(5-Ethyl-1,3-thiazol-2-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness: (5-Ethyl-1,3-thiazol-2-yl)methanol is unique due to the specific positioning of the ethyl and hydroxymethyl groups, which can influence its reactivity and interactions with biological targets. The presence of the ethyl group at the 5-position can also affect the compound’s lipophilicity and overall chemical properties, distinguishing it from other similar thiazole derivatives.
Properties
IUPAC Name |
(5-ethyl-1,3-thiazol-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-2-5-3-7-6(4-8)9-5/h3,8H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLLKXMDTBCVPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(S1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1340572-19-1 | |
Record name | (5-ethyl-1,3-thiazol-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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